
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
説明
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is a chemical compound with the linear formula C11H15NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is 229.71 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H .Physical And Chemical Properties Analysis
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is a solid substance . It has a molecular weight of 229.71 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H .科学的研究の応用
Alzheimer's Disease Imaging
One significant application of compounds related to (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is in the field of Alzheimer's disease imaging. Radioligands developed for amyloid imaging in Alzheimer's disease patients, such as [18F]FDDNP, which shares structural similarities with (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride, have shown potential in measuring amyloid levels in vivo. These compounds have facilitated the early detection of Alzheimer's disease by highlighting differences in amyloid deposition between patients and healthy controls, as well as monitoring the progression of the disease through PET imaging. This breakthrough in amyloid imaging techniques underscores a crucial step toward understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, which could lead to improved evaluation of new anti-amyloid therapies (Nordberg, 2007).
Water Treatment and Environmental Detoxification
Another application area for derivatives of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is in water treatment and environmental detoxification. Compounds with similar functional groups have been evaluated for their efficiency in degrading pollutants and toxins, such as acetaminophen, through advanced oxidation processes (AOPs). These processes lead to the formation of by-products that are less harmful and more manageable from an environmental standpoint. Research has focused on understanding the kinetics, mechanisms, and biotoxicity of degradation by-products, aiming to enhance the efficacy of AOP systems in treating contaminated water and reducing ecological threats (Qutob et al., 2022).
Organic Corrosion Inhibitors
In the industrial sector, derivatives of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride have been explored as organic corrosion inhibitors. These compounds, characterized by the presence of nitrogen and other heteroatoms, offer protection against metallic dissolution in acidic media, such as those encountered in industrial cleaning processes. Their efficacy stems from the ability to form a protective layer on metal surfaces, significantly reducing corrosion rates and enhancing the longevity of metal parts and machinery. The study of organic inhibitors in acidic media has been vital for developing more efficient and cost-effective methods to mitigate corrosion in various industrial applications (Goyal et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-(dimethylamino)-2-(2-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIJYNVYYJNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
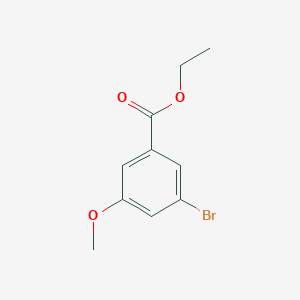
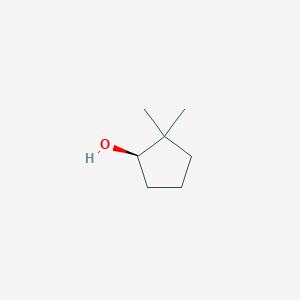
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)


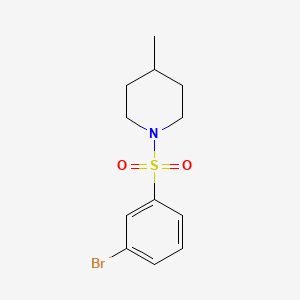

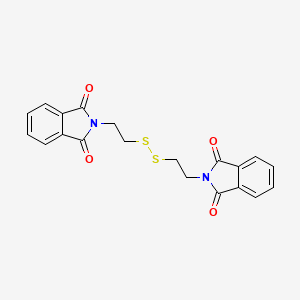
![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
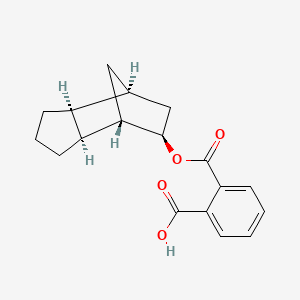

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)